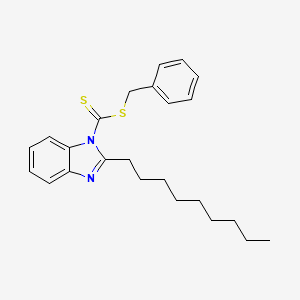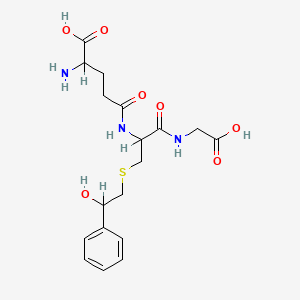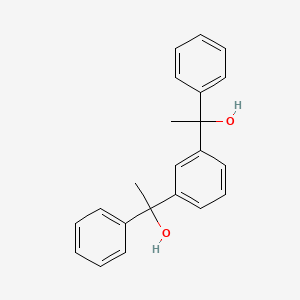![molecular formula C19H20F4O2 B14173824 1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-46-5](/img/structure/B14173824.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two 3,4-difluorobenzene groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where 3,4-difluorophenol is reacted with 1,7-dibromoheptane in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-diiodobenzene): Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Propriétés
Numéro CAS |
922718-46-5 |
|---|---|
Formule moléculaire |
C19H20F4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[7-(3,4-difluorophenoxy)heptoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-16-8-6-14(12-18(16)22)24-10-4-2-1-3-5-11-25-15-7-9-17(21)19(23)13-15/h6-9,12-13H,1-5,10-11H2 |
Clé InChI |
KJNZHYKMALDOBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)


![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)

![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
![5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14173812.png)
